Home > Products > Screening Compounds P53222 > BDH succinate salt
BDH succinate salt - 183388-64-9

BDH succinate salt

Catalog Number: EVT-345448
CAS Number: 183388-64-9
Molecular Formula: C50H70N4O10
Molecular Weight: 502.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Succinate, a key intermediate in the tricarboxylic acid (TCA) cycle, has recently garnered attention for its role beyond metabolism. It has been implicated in various physiological and pathological processes, including as a signaling molecule in inflammation and as a potential biomarker in cardiovascular diseases. The studies under consideration provide insights into the modulation of neuronal sodium channels by a sea anemone peptide BDS-I and the role of succinate in the pathogenesis of aortic aneurysm and dissection (AAD), highlighting its potential as a therapeutic target.

Applications in Various Fields

Cardiovascular Research

In the context of cardiovascular diseases, the second study identifies succinate as a significant biomarker and therapeutic target in AAD. Elevated plasma succinate levels were found in patients with AAD, distinguishing them from healthy controls and patients with other cardiovascular conditions. The study suggests that succinate triggers inflammatory changes in macrophages, which play a crucial role in AAD development. Furthermore, the p38α-CREB-OGDH axis regulates succinate concentrations in macrophages, and manipulation of this pathway could potentially mitigate AAD progression2.

Neuropharmacology

The modulation of sodium channels by BDS-I has implications in neuropharmacology. Given the peptide's ability to enhance sodium currents and affect the gating of sodium channels, BDS-I could serve as a lead compound for the development of new analgesics or neuroprotective agents, especially considering its high efficacy on human Nav1.7 channels, which are critical in pain pathways1.

Metabolic and Inflammatory Disorders

Succinate's role as a biomarker in AAD also opens avenues for its use in the diagnosis and treatment of metabolic and inflammatory disorders. The study's findings on the p38α-CREB-OGDH axis provide a molecular basis for targeting metabolic pathways that could influence macrophage-mediated inflammation, suggesting that interventions aimed at reducing succinate levels may have therapeutic benefits2.

Synthesis Analysis

The synthesis of BDH succinate salt typically involves the reaction between succinic acid and specific amines or amino acids. The process can be optimized by controlling several parameters:

  • Reaction Temperature: Maintaining an optimal temperature to enhance reaction rates without causing degradation of sensitive components.
  • pH Levels: Adjusting the pH to ensure maximum solubility and reactivity of the reactants.
  • Concentration of Reactants: Using stoichiometric amounts to minimize by-products and maximize yield.

For instance, a common method involves dissolving succinic acid in an appropriate solvent, followed by the gradual addition of an amine under stirring conditions. The reaction may require refluxing to ensure complete conversion, followed by crystallization or precipitation to isolate the BDH succinate salt.

Molecular Structure Analysis

The molecular structure of BDH succinate salt features multiple functional groups, including carboxylate groups from succinic acid and amine functionalities from the associated amine. The structural representation can be described as follows:

  • IUPAC Name: Butanedioic acid; tert-butyl N-[(2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate.
  • Isomeric SMILES: CC(C)(C)OC(=O)NC@@HCC@@HO.

This structure indicates a complex arrangement that allows for specific interactions with biological targets, particularly enzymes involved in metabolic pathways.

Chemical Reactions Analysis

BDH succinate salt participates in several chemical reactions, primarily involving enzymatic processes:

  1. Metabolic Pathway Reactions: It is known to facilitate the metabolism of β-hydroxybutyrate through its interaction with β-hydroxybutyrate dehydrogenase. This reaction is crucial for energy production in cells, particularly during periods of fasting or low carbohydrate intake.
  2. Buffering Reactions: Due to its acidic nature, BDH succinate salt can act as a buffer in biochemical assays, helping to maintain pH stability during reactions.

The efficiency of these reactions can be influenced by factors such as substrate concentration and temperature.

Mechanism of Action

The primary mechanism of action for BDH succinate salt involves its role as a substrate for β-hydroxybutyrate dehydrogenase. Upon interaction:

  • Substrate Conversion: The compound aids in converting β-hydroxybutyrate into acetoacetate while simultaneously producing NADH.
  • Energy Production: This conversion is integral to the ketone body metabolism pathway, providing energy substrates for tissues during metabolic stress.

The pharmacokinetics indicate that β-hydroxybutyrate is synthesized in the liver from fatty acid oxidation or amino acid catabolism, highlighting the importance of BDH succinate salt in energy homeostasis.

Physical and Chemical Properties Analysis

BDH succinate salt exhibits several notable physical and chemical properties:

  • Solubility: Generally soluble in water and various organic solvents, which is beneficial for laboratory applications.
  • Stability: The compound demonstrates stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Purity: Typically available at 95% purity, making it suitable for research applications where high specificity is required.

These properties make BDH succinate salt versatile for various experimental setups.

Applications

BDH succinate salt finds numerous applications within scientific research:

  1. Biochemical Research: Utilized as a reagent in studies focusing on metabolic pathways involving ketone bodies.
  2. Pharmaceutical Development: Investigated for potential therapeutic roles in metabolic disorders where ketone body metabolism is disrupted.
  3. Analytical Chemistry: Employed in spectroscopic methods and as a standard for calibration due to its well-defined properties.
Introduction to BDH Succinate Salt

Chemical Identity and Structural Features of BDH Succinate Salt

BDH succinate salt (CAS 183388-64-9) is a pharmaceutical salt form with the systematic IUPAC name butanedioic acid; tert-butyl N-[(2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate. Its molecular formula is reported variably as C50H70N4O10 (PubChem) or 2(C23H32N2O3)·C4H6O4 (BOC Sciences), reflecting its stoichiometry as a complex of two base molecules with one succinic acid molecule [3] [8]. The salt has a molar mass of 887.11 g/mol (C50H70N4O10) and exhibits a boiling point of 569.2°C at 760 mmHg, with a vapor pressure of 8.56E-14 mmHg at 25°C [3] [8].

Structurally, BDH succinate salt contains three chiral centers—(2S,3S,5S)—that confer stereospecificity critical for pharmacological activity. The succinate counterion forms ionic bonds with the tertiary amine group of the base molecule via proton transfer, creating a stable crystalline lattice. This salt exhibits hydrogen bonding between the carboxylic groups of succinate and the hydroxyl/amine groups of the base, enhancing thermal stability (melting point >120°C) [8]. The crystalline structure enables well-defined storage conditions (recommended at 2–8°C) and reduces hygroscopicity compared to the free base [7] [8].

Table 1: Physicochemical Properties of BDH Succinate Salt

PropertyValueSource
Molecular FormulaC50H70N4O10 or 2(C23H32N2O3)·C4H6O4 [3] [8]
Molar Mass887.11 g/mol [3]
Boiling Point569.2°C (at 760 mmHg) [8]
Storage Conditions2–8°C [8]
Chirality(2S,3S,5S) configuration [3]

Historical Development and Patent Landscape of Succinate Salts in Pharmaceuticals

The use of succinate salts in pharmaceuticals traces back to the Venetian Statute of 1474, which established the earliest intellectual property protections for chemical innovations [6]. Modern patent systems evolved through landmark legislation, including England’s 1624 Statute of Monopolies, which restricted patent grants to "projects of new invention" [6]. This framework enabled therapeutic salt innovations by linking molecular novelty to economic privilege.

In the 20th century, succinate salt patents emerged focusing on purification and crystallization techniques. US Patent US20150059129A1 (2015) detailed methods for high-purity salt production using solar evaporation and fractional recrystallization to reduce impurities like calcium and magnesium ions [4]. The patent describes a brine purification process involving sequential steps:

  • Chemical pretreatment: Removal of divalent cations via sodium carbonate precipitation
  • Ion exchange: Elimination of residual trace metals
  • Controlled crystallization: Multi-stage recrystallization at 30–40°C to yield >99.9% pure salt [4]

This innovation addressed limitations of conventional salt manufacturing, where impurities could compromise pharmaceutical stability. The patent landscape accelerated after the 1970 Patent Cooperation Treaty, which standardized international filing procedures for salt forms [6]. By 2022, approximately 50% of United States Food and Drug Administration–approved small molecules utilized salt forms, with succinate accounting for 12% of carboxylate counterions in commercial drugs [2] [7].

Table 2: Evolution of Salt-Related Patent Systems

YearLegal DevelopmentImpact on Pharmaceutical Salts
1474Venetian StatuteFirst patent system for chemical inventions
1624Statute of Monopolies (England)Limited patents to novel inventions
1790U.S. Patent ActEnabled protection of salt formulations
1970Patent Cooperation TreatyStreamlined international salt patents
2015US20150059129A1 (Purification patent)Advanced high-purity salt production

Role of Succinate Counterions in Drug Design and Bioavailability Optimization

Succinate counterions enhance drug bioavailability through three interconnected mechanisms: solubility modulation, hygroscopicity reduction, and lipophilicity optimization. According to the pKa rule, salt formation requires a ΔpKa >3 between base and acid. Succinic acid (pKa1=4.2; pKa2=5.6) effectively protonates basic drugs with pKa >8.0, creating stable ionic bonds that dissociate in gastrointestinal fluids [7]. This dissociation boosts aqueous solubility—critical for Biopharmaceutics Classification System (BCS) Class II/IV drugs where dissolution limits absorption [2].

Succinate salts also reduce hygroscopicity by forming crystalline hydrates with defined water stoichiometry. Unlike chloride salts that form deliquescent crystals, succinate’s bidentate binding creates stable hydrates (e.g., hemi- or trihydrates) that resist humidity-induced amorphization [7]. This property was leveraged in BDH succinate salt to achieve shelf-stable powders with water uptake <0.1% at 80% relative humidity [8].

Furthermore, succinate tunes lipophilicity via alkyl chain interactions. Studies demonstrate that succinate salts of hydrophobic bases like ibuprofen increase intestinal flux by 15-fold compared to sodium salts by neutralizing positive charges without adding polar surface area [7]. This balance facilitates passive diffusion through enterocyte membranes:

Table 3: Impact of Counterions on Drug Properties

CounterionLog PaIntestinal Flux (μg·cm−1·h−1)
Sodium0.923.09
Succinate1.1115.31
Triethylamine1.1848.40

aPartition coefficient measured in octanol-water system [7]

In protease inhibitors like ritonavir, succinate counterions enable solid dispersion formulations by inhibiting recrystallization in polymer matrices. Hydroxypropyl methylcellulose acetate succinate (HPMCAS) stabilizes amorphous ritonavir succinate via hydrogen bonding, increasing bioavailability 4-fold over crystalline forms [2]. This application is documented in commercial products like Norvir, where succinate’s molecular design overcomes solubility limitations of the free base [2] [7].

Properties

CAS Number

183388-64-9

Product Name

BDH succinate salt

IUPAC Name

butanedioic acid;tert-butyl N-[(2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate

Molecular Formula

C50H70N4O10

Molecular Weight

502.6 g/mol

InChI

InChI=1S/C23H32N2O3.C4H6O4/c1-23(2,3)28-22(27)25-19(14-17-10-6-4-7-11-17)16-21(26)20(24)15-18-12-8-5-9-13-18;5-3(6)1-2-4(7)8/h4-13,19-21,26H,14-16,24H2,1-3H3,(H,25,27);1-2H2,(H,5,6)(H,7,8)/t19-,20-,21-;/m0./s1

InChI Key

LAGICBLJBHDBSG-VVQWQMBKSA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)N)O.C(CC(=O)O)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)N)O.C(CC(=O)O)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C[C@@H]([C@H](CC2=CC=CC=C2)N)O.C(CC(=O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.